4'-Chlorochalcone

Catalog No.
S1973126
CAS No.
956-02-5
M.F
C15H11ClO
M. Wt
242.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Chlorochalcone

CAS Number

956-02-5

Product Name

4'-Chlorochalcone

IUPAC Name

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11ClO

Molecular Weight

242.7 g/mol

InChI

InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

InChI Key

HIINIOLNGCQCSM-WDZFZDKYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=C(C=C2)Cl

Potential Therapeutic Agent for Neurodegenerative Diseases

There's ongoing research exploring the potential of 4'-Chlorochalcone as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease []. Studies suggest it might possess neuroprotective properties by reducing the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease []. However, further research is needed to determine its efficacy and safety in clinical settings.

Metal Chelation Studies

4'-Chlorochalcone's ability to form complexes with metal ions makes it a valuable tool in metal chelation studies. Research suggests it can complex with copper and iron ions, potentially aiding in the development of methods for detecting and removing these metals from environmental samples [].

XLogP3

3.7

Wikipedia

(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

Dates

Modify: 2023-08-16
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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